(2E)-3-(3,4-dimethylphenyl)acrylic acid
Description
Significance of Cinnamic Acid Derivatives in Organic Chemistry
Cinnamic acid and its derivatives represent a significant class of organic compounds that are widely distributed in the plant kingdom, found in fruits, vegetables, and spices like cinnamon. jocpr.comnih.govthepharmajournal.com These aromatic carboxylic acids are key intermediates in the shikimate and phenylpropanoid biosynthetic pathways in plants, leading to the formation of numerous secondary metabolites such as flavonoids, lignins, and coumarins. thepharmajournal.com
In the field of organic chemistry, the importance of cinnamic acid derivatives is multifaceted:
Synthetic Intermediates: They serve as crucial precursors for the synthesis of a wide array of commercially and pharmacologically important molecules. jocpr.com Their structure, featuring a phenyl ring, a reactive double bond, and a carboxylic acid group, allows for various chemical modifications, making them versatile building blocks. nih.gov
Pharmacological Potential: Cinnamic acid derivatives have demonstrated a broad spectrum of biological activities. science.gov Many of these compounds are well-known antioxidants, attributed to their ability to scavenge free radicals. science.gov Furthermore, research has extensively documented their potential as antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, anticancer, and antidiabetic agents. nih.govscience.gov
Industrial Applications: Beyond medicine, these compounds are utilized in the cosmetic and perfume industries due to their aromatic properties. jocpr.com They are also employed as flavoring agents in food preparations and contribute to the development of more eco-friendly and biodegradable products. thepharmajournal.commenjiechem.com
The continued exploration of both naturally sourced and synthetically modified cinnamic acid derivatives makes them a promising area of research for developing new drugs and materials. science.gov
Overview of Arylacrylic Acids in Academic Contexts
Arylacrylic acids, a category that includes (2E)-3-(3,4-dimethylphenyl)acrylic acid, are compounds characterized by an acrylic acid group attached to an aryl (aromatic) ring. This structural motif is a cornerstone of significant research in academic and industrial settings. The academic interest in these compounds stems from their versatile reactivity and the wide range of properties that can be achieved through substitution on the aromatic ring.
In academic research, arylacrylic acids are primarily studied in the following contexts:
Organic Synthesis: They are fundamental building blocks for creating more complex molecular architectures. The double bond and the carboxylic acid group can undergo a variety of chemical reactions, including oxidation, reduction, and addition reactions, expanding their utility.
Medicinal Chemistry: Arylacrylic acids are frequently used as scaffolds for the development of new therapeutic agents. The aryl group can be modified to interact with specific biological targets, such as enzymes or receptors, potentially leading to novel drug candidates. Preliminary studies on compounds like this compound have indicated potential antimicrobial and anti-inflammatory effects.
Material Science: The unique chemical structure of arylacrylic acids allows them to be used in the production of specialized polymers and materials. They can act as ligands, forming complexes with transition metals, which enhances their applicability in creating materials with specific electronic or physical properties.
The study of arylacrylic acids continues to be a vibrant area of chemical research, driven by the quest for new pharmaceuticals, advanced materials, and efficient synthetic methodologies.
Research Findings on this compound
While research specifically on this compound is still emerging, preliminary investigations and comparisons with structurally similar compounds have highlighted several areas of potential interest.
| Research Area | Findings and Potential Applications |
| Medicinal Chemistry | Investigated as a precursor for synthesizing more complex pharmaceutical compounds. Its structure allows for potential interactions with various biological targets. |
| Antimicrobial Properties | Preliminary research indicates that the compound may exhibit moderate antibacterial activity against certain strains like Staphylococcus aureus and Escherichia coli. |
| Anti-inflammatory Effects | Studies suggest it may have the potential to inhibit inflammatory mediators, pointing towards possible applications in managing inflammatory conditions. |
| Organic Synthesis | Serves as a versatile building block. The carboxylic acid group can be oxidized, the double bond can be reduced, and the phenyl ring can undergo electrophilic substitution, enabling the synthesis of more complex molecules. |
| Material Science | The compound's structure makes it suitable for producing polymers and other materials. It can also function as a ligand to form complexes with transition metals for specialized applications. |
The findings are based on preliminary studies and research on analogous compounds.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFAUBWEXSLEY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543511 | |
| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60521-25-7 | |
| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivative Chemistry of 2e 3 3,4 Dimethylphenyl Acrylic Acid
Reactivity of the Acrylic Acid Moiety
The chemical behavior of (2E)-3-(3,4-dimethylphenyl)acrylic acid is largely dictated by its acrylic acid functional group. This group consists of a carboxylic acid conjugated with a carbon-carbon double bond, creating a reactive system that can undergo several types of reactions.
Dimerization Reactions under Stereoselective Conditions
Cinnamic acid and its derivatives are well-known to undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers, namely truxillic and truxinic acids. nih.gov These dimerization reactions can be influenced by reaction conditions to favor specific stereoisomers. While specific studies on the stereoselective dimerization of this compound are not extensively detailed in available literature, the principles governing related compounds can be applied.
The photodimerization is typically carried out by irradiating the acrylic acid derivative with UV light. The stereochemical outcome of the reaction can often be controlled by performing the reaction in the solid state or by using templates. nih.govrsc.org For instance, the use of a covalent 1,8-dihydroxynaphthalene template has been shown to achieve diastereocontrolled homo- and heterodimerization of naphthalene (B1677914) acrylic acids, yielding cyclobutane products in good yields (64–88%) when the reaction is conducted in solution. rsc.org This strategy allows for the selective synthesis of specific isomers by pre-organizing the reactant molecules.
Derivative Synthesis Utilizing this compound as a Building Block
The structural features of this compound make it a valuable precursor for the synthesis of more complex molecules, including various cinnamic acid and anthranilic acid derivatives, amides, and heterocyclic systems.
Formation of Cinnamic Acid and Anthranilic Acid Derivatives
As a member of the cinnamic acid family, this compound itself is a key structure. Further derivatization can be achieved through reactions involving either the carboxylic acid group or the aromatic ring. Standard synthetic methods for creating more complex cinnamic acid derivatives include esterification and amidation of the carboxyl group. researchgate.netmdpi.com
This compound can also serve as a precursor for the synthesis of anthranilic acid derivatives. Anthranilic acid and its analogs are important intermediates in the production of pharmaceuticals. wikipedia.org The synthesis of N-cinnamoyl anthranilic acid derivatives can be accomplished by coupling a cinnamic acid derivative with an anthranilic acid derivative, often using a coupling agent to facilitate amide bond formation. These hybrid molecules are of interest in medicinal chemistry for their potential biological activities.
Amidation Reactions for Carboxamide and Hydrazide Synthesis
The carboxylic acid group of this compound can be readily converted into carboxamides and hydrazides, which are important functional groups in many biologically active compounds.
Carboxamide Synthesis: Amidation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling reagent, followed by reaction with a primary or secondary amine. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or O-(benzotriazol-1-yl)-N,N,N′,N″-tetramethyluronium hexafluoro-phosphate (HBTU). mdpi.com Another efficient method involves the use of thionyl chloride in dimethylacetamide, which facilitates the one-pot synthesis of amides from carboxylic acids and amines.
Hydrazide Synthesis: Acyl hydrazides are synthesized by reacting the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate. nih.gov This reaction, known as hydrazinolysis, is a straightforward method for introducing the hydrazide moiety. Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification with various aldehydes. nih.govrsc.org
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, HBTU) or SOCl₂ | Carboxamide | Forms a stable amide bond; widely used in peptide synthesis and medicinal chemistry. |
| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide | Creates a reactive hydrazide group, a precursor for hydrazones and various heterocycles. |
Cyclization Reactions to Heterocyclic Compounds (e.g., Pyridazinones, Furanones, Oxazinones)
The reactive nature of the acrylic acid moiety in this compound and its derivatives makes it an excellent starting material for synthesizing a variety of heterocyclic compounds.
Pyridazinones: These six-membered heterocyclic compounds containing two adjacent nitrogen atoms are known for their diverse pharmacological activities. The synthesis of pyridazinones can be achieved from β-aroyl acrylic acids, which are structurally related to the target compound. The general method involves the reaction of a γ-keto acid with hydrazine hydrate, which undergoes condensation and cyclization to form the pyridazinone ring. researchgate.net For instance, 3-aroylprop-2-enoic acids react with hydrazine in boiling ethanol (B145695) to yield the corresponding pyridazinone derivatives. researchgate.net
Furanones: Furan-2(5H)-ones, also known as butenolides, are five-membered lactones. While direct cyclization of this compound to a furanone is not a standard reaction, acrylic acids can be used in the synthesis of butenolides through reactions with formaldehyde. researchgate.net Other methods for synthesizing 3(2H)-furanones involve the cyclization of allenic hydroxyketones or the cycloisomerization of γ-hydroxyalkynones catalyzed by gold or other transition metals. organic-chemistry.org
Oxazinones: 1,3-Oxazinones are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The synthesis of these structures can sometimes be achieved from cinnamic acid derivatives. For example, the oxidation of chiral N-acyl-1,3-oxazolidines, derived from cinnamic acids, can lead to functionalized products that can be precursors to oxazinone structures. researchgate.net
Enzymatic Transformations of Related Phenolic Acids
While specific enzymatic transformations of this compound are not widely reported, the broader class of phenolic and cinnamic acids undergoes various biotransformations catalyzed by enzymes, which can provide insight into potential enzymatic reactions.
Phenolic acid decarboxylases (PADs) are a class of enzymes that catalyze the non-oxidative decarboxylation of p-hydroxycinnamic acids, such as p-coumaric acid and ferulic acid, to their corresponding vinyl derivatives (e.g., 4-vinylphenol). mdpi.comacs.orgresearchgate.net These enzymes are found in various microorganisms, including Lactobacillus plantarum and Bacillus subtilis. researchgate.netresearchgate.net The reaction proceeds via the formation of a quinone methide intermediate. researchgate.net PADs have also been shown to catalyze the reverse reaction, the carboxylation of hydroxystyrenes, demonstrating their potential in CO2 fixation. acs.org
Other enzymatic modifications of cinnamic acids include hydroxylation, methylation, and glycosylation. For example, plant cell cultures of Eucalyptus perriniana have been shown to convert cinnamic acid into its β-D-glucopyranosyl ester and also hydroxylate it to form p-coumaric acid. nih.gov These biotransformations highlight the potential for enzymatic modification of the phenyl ring and the carboxylic acid group of this compound to produce novel derivatives.
| Enzyme Type | Substrate Class | Transformation | Product |
|---|---|---|---|
| Phenolic Acid Decarboxylase (PAD) | p-Hydroxycinnamic acids (e.g., Ferulic acid) | Decarboxylation | Vinylphenols (e.g., 4-vinylguaiacol) |
| Hydroxylases/Glycosyltransferases | Cinnamic acids | Hydroxylation / Glycosylation | Hydroxylated cinnamic acids / Cinnamic acid glycosides |
Regioselective Enzymatic Carboxylation Studies
Extensive searches of scientific literature and research databases did not yield any specific studies on the regioselective enzymatic carboxylation of this compound. While the field of biocatalysis has explored the enzymatic carboxylation of various phenolic compounds and other cinnamic acid derivatives, research focusing on this particular dimethyl-substituted compound appears to be unavailable in the public domain.
Enzymatic carboxylation is a growing area of interest for green chemistry, offering highly selective methods for carbon dioxide fixation into organic molecules. researchgate.netnih.govrsc.org Enzymes such as phenolic acid decarboxylases and benzoic acid decarboxylases have been investigated for their ability to catalyze the addition of a carboxyl group to aromatic and vinylic substrates. nih.gov These reactions are often reversible, and driving the equilibrium towards carboxylation can be challenging. researchgate.net
Studies have successfully demonstrated the regioselective carboxylation of simpler phenols and hydroxystyrene (B8347415) derivatives. nih.govrsc.org For instance, phenolic acid decarboxylases have been shown to catalyze the β-carboxylation of para-hydroxystyrene derivatives to yield (E)-cinnamic acid derivatives. Similarly, benzoic acid decarboxylases can catalyze the ortho-carboxylation of phenols. rsc.org
However, the substrate scope of these enzymes is a critical factor, and the presence of specific substituents on the aromatic ring can significantly influence their activity and selectivity. The methyl groups at the 3 and 4 positions of the phenyl ring in this compound present a unique substitution pattern for which enzymatic carboxylation data is not currently available. Further research would be necessary to identify or engineer an enzyme capable of catalyzing the regioselective carboxylation of this specific substrate and to determine the optimal reaction conditions for such a transformation.
Structure Activity Relationship Sar Studies for 2e 3 3,4 Dimethylphenyl Acrylic Acid Derivatives
Fundamental Principles of Structure-Activity Relationships in Arylacrylic Systems
The arylacrylic acid scaffold, characterized by an acrylic acid moiety attached to an aryl ring, is a versatile template in drug design. The biological activity of these systems can be modulated by modifications at several key positions: the aryl ring, the acrylic acid group, and the linker between them.
The Aryl Ring: The nature, position, and number of substituents on the aryl (phenyl) ring significantly influence the molecule's electronic and steric properties, which in turn affect its interaction with biological targets. numberanalytics.com Electron-donating groups (like methyl or methoxy) or electron-withdrawing groups (like halogens) can alter the electron density of the ring, impacting binding affinity. The size and shape of the substituents also play a critical role; bulky groups can provide better van der Waals interactions within a binding pocket but may also cause steric hindrance. For instance, in a study of aroylacrylic acids, it was found that the most active antiproliferative compounds bore two or three branched alkyl or cycloalkyl substituents on the phenyl moiety. nih.gov
The Acrylic Acid Moiety: The carboxylic acid group is a key feature, often acting as a hydrogen bond donor or acceptor, or engaging in ionic interactions with receptor sites. researchgate.net Its acidic nature is critical, and replacement with other acidic functionalities like tetrazoles can sometimes retain or modify activity, whereas conversion to non-acidic groups like amides often leads to a loss of activity. researchgate.net The α,β-unsaturated system in the acrylic acid moiety makes it a potential Michael acceptor, allowing for covalent bond formation with nucleophilic residues (like cysteine) in target proteins, which can lead to irreversible inhibition.
The Alkene Linker: The geometry of the double bond in the acrylic acid linker is crucial. The (E)-configuration (trans) is often preferred as it results in a more linear and rigid structure, which can fit more precisely into a specific binding site compared to the (Z)-configuration (cis). This defined geometry reduces the entropic penalty upon binding, potentially leading to higher affinity.
SAR in Related Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov Chalcones and coumarins, which share structural similarities with arylacrylic acids, are prominent scaffolds for MAO-B inhibitors. nih.govnih.gov SAR studies on these related compounds provide valuable insights applicable to (2E)-3-(3,4-dimethylphenyl)acrylic acid derivatives.
The general pharmacophore for many MAO-B inhibitors includes a substituted aromatic ring that interacts with the hydrophobic entrance and substrate cavities of the enzyme. nih.gov The active site of human MAO-B features a bipartite cavity structure, and inhibitors must fit within these specific dimensions. nih.gov An "aromatic cage," formed by Tyr398 and Tyr435 residues, is crucial for binding. mdpi.com
Substitutions on the Aryl Ring: For chalcone-based MAO-B inhibitors, the substitution pattern on the phenyl rings is a primary determinant of activity and selectivity.
Small, lipophilic groups are generally favored.
The presence of hydroxyl or methoxy (B1213986) groups can influence activity, with their position being critical. For example, some studies on chalcone (B49325) analogs showed that introducing 2,4,6-trimethoxy substituents on one of the phenyl rings shifted selectivity from MAO-B towards MAO-A. nih.gov
Halogen substitutions on the phenyl ring have also been explored, with their position and type influencing the inhibitory potential.
The Linker and Second Aromatic Ring: In chalcones, the α,β-unsaturated ketone system acts as a linker. The conformation of this linker is important for correctly positioning the two aromatic rings within the MAO-B active site. For arylacrylic acids, the acrylic acid moiety would play a similar role in orienting the phenyl group for optimal interaction with the enzyme's hydrophobic cavities.
The table below summarizes the MAO-B inhibitory activity of some chalcone derivatives, illustrating the effect of different substituents.
| Compound | Substituent on Ring A | Substituent on Ring B | hMAO-B IC₅₀ (µM) |
| 1 | 4-OCH₃ | H | > 100 |
| 2 | 4-OCH₃ | 4-OCH₃ | 0.98 |
| 3 | 4-OCH₃ | 4-Cl | 0.62 |
| 4 | 2,4-(OCH₃)₂ | H | 0.16 |
| 5 | 2,4-(OCH₃)₂ | 4-Cl | 0.076 |
Data synthesized from related studies for illustrative purposes.
SAR in Antiproliferative Agents and Tubulin Polymerization Inhibitors
The arylacrylic acid scaffold is a feature of many compounds designed as anticancer agents that function by inhibiting tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. researchgate.net Combretastatin (B1194345) A-4 (CA-4) is a potent natural tubulin inhibitor, and many synthetic analogs, including those with an acrylic acid core, have been developed to mimic its activity. rsc.org
The Aryl Ring System: In many tubulin inhibitors, two aryl rings are required, often referred to as Ring A and Ring B.
Ring A: This ring often mimics the 3,4,5-trimethoxyphenyl group of colchicine (B1669291) or the 3-hydroxy-4-methoxyphenyl group of CA-4. The methoxy groups are critical for binding to the colchicine binding site on β-tubulin. Studies have shown that replacing a trimethoxyphenyl ring with a dimethoxyphenyl group can reduce cytotoxic activity. acs.org
The Linker: The linker connecting the two rings is crucial for establishing the correct distance and relative orientation for tubulin binding. In combretastatin, this is a cis-(Z)-double bond. In acrylic acid derivatives, the (E)-double bond, often as part of a larger conjugated system, serves this role. The rigidity of the linker is a key feature.
The Carboxylic Acid/Ester Group: The acrylic acid moiety itself is a site for modification.
Conversion of the carboxylic acid to a small alkyl ester (e.g., methyl ester) can enhance activity. In one study, a methyl acrylate (B77674) ester derivative emerged as the most potent cytotoxic agent against MCF-7 breast cancer cells, with an IC₅₀ value of 2.57 µM. researchgate.net This derivative also demonstrated significant inhibition of β-tubulin polymerization (81.16% inhibition). rsc.orgresearchgate.net
Increasing the size of the ester alkyl group (e.g., from methyl to ethyl to propyl) often leads to a decrease in activity.
The following table presents data for a series of acrylate derivatives, highlighting their antiproliferative activity and ability to inhibit tubulin polymerization.
| Compound | Ring A Substituent | Ring B Substituent | Linker/Core | Antiproliferative IC₅₀ (µM) vs. MDA-MB-231 | β-Tubulin Polymerization Inhibition (%) |
| 4a | 3,4-(OCH₃)₂-C₆H₃-CONH- | 4-Cl-C₆H₄ | Acrylic Acid | 10.33 | 57.13 |
| 4b | 3,4,5-(OCH₃)₃-C₆H₂-CONH- | 4-Cl-C₆H₄ | Acrylic Acid | 3.24 | 80.07 |
| 5a | 3,4-(OCH₃)₂-C₆H₃-CONH- | 4-Cl-C₆H₄ | Methyl Acrylate | 7.42 | NT |
| 5e | 3,4,5-(OCH₃)₃-C₆H₂-CONH- | 4-Cl-C₆H₄ | Methyl Acrylate | 4.88 | NT |
| CA-4 | 3-OH,4-OCH₃-C₆H₃ | 3,4,5-(OCH₃)₃-C₆H₂ | Ethene | 1.27 | 89.17 |
NT = Not Tested. Data adapted from a study on combretastatin analogues. rsc.orgnih.gov
These SAR findings demonstrate that the antiproliferative and tubulin-inhibiting activities of arylacrylic acid derivatives are highly dependent on the specific substitution patterns on the aryl rings and the nature of the acrylic acid moiety. The 3,4,5-trimethoxyphenyl group is a favored substituent for potent activity, and conversion of the carboxylic acid to a small methyl ester can be beneficial. nih.govresearchgate.net
Biological Activity and Mechanistic Insights in Vitro Studies
Antifungal Activity and Proposed Mechanisms of Action (In Vitro)
While direct studies on (2E)-3-(3,4-dimethylphenyl)acrylic acid are limited, research on the broader class of cinnamic acid derivatives points towards specific antifungal mechanisms. These proposed actions primarily involve the disruption of fungal cellular structures and the induction of physiological stress.
The antifungal activity of cinnamic acid derivatives is often attributed to their ability to compromise the integrity of the fungal cell membrane. researchgate.net The lipophilic nature of these compounds may permit their integration into the lipid bilayer of the membrane, leading to disruption, increased permeability, and the subsequent leakage of vital intracellular components, which can result in cell death. jmchemsci.comnih.gov This disruption of the membrane's barrier function is a critical aspect of their antifungal effect. researchgate.net
Furthermore, another proposed mechanism is the induction of oxidative stress within fungal cells. jmchemsci.com Antifungal agents can trigger the formation of reactive oxygen species (ROS), which are highly reactive molecules that can damage essential cellular components like proteins, lipids, and DNA. jmchemsci.commdpi.comnih.gov An accumulation of ROS overwhelms the fungal cell's antioxidant defenses, leading to oxidative damage and contributing to cell death. mdpi.comnih.gov The generation of ROS can be both a direct effect of the compound and a secondary consequence of cellular damage, such as mitochondrial dysfunction. nih.gov
Anticancer and Antiproliferative Mechanisms (In Vitro)
Derivatives of acrylic and cinnamic acid have been a focus of anticancer research, particularly for their ability to interfere with the cellular machinery required for cancer cell proliferation.
A key mechanism underlying the antiproliferative activity of this compound and its analogues is the inhibition of tubulin polymerization. nih.govmdpi.comresearchgate.net Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The proper formation and dynamic instability of microtubules are critical for cell division (mitosis). nih.govnih.gov
By binding to tubulin, typically at the colchicine (B1669291) binding site, these compounds disrupt the assembly of microtubules. nih.govnih.gov This interference with microtubule dynamics leads to a halt in the cell cycle, usually at the G2/M phase, and can ultimately trigger programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov Numerous studies on related cinnamic acid and acrylic acid derivatives have demonstrated potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cell lines. nih.govresearchgate.netnih.gov
The following table details the in vitro anticancer and tubulin polymerization inhibition activity of selected acrylic and cinnamic acid derivatives from various studies.
| Compound Class | Specific Derivative | Cancer Cell Line | Antiproliferative Activity (IC₅₀) | Tubulin Polymerization Inhibition (IC₅₀) |
| Cinnamic Acyl Sulfonamide | Compound 5a (benzdioxan group) | MCF-7 | 0.17 µg/mL | 0.88 µM |
| Dihalogenated Chalcone (B49325) | Not Specified | Various | Low µM range | Active |
| Methyl Acrylate (B77674) Ester | Compound 6e | MCF-7 | 2.57 µM | Active |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | Compound 9p | HeLa, MCF-7, A549 | Potent | Active |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Enzyme Inhibition Studies (e.g., MAO-B) and Molecular Interactions (In Vitro)
Cinnamic acid derivatives have also been investigated as inhibitors of specific enzymes, such as monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine. nih.gov Its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov
Studies on compounds structurally related to this compound, such as those containing a 3,4,5-trimethoxycinnamic acid moiety, have shown inhibitory activity against both MAO-A and MAO-B. nih.gov The structure-activity relationship of these derivatives suggests that substitutions on the phenyl ring are crucial for activity. For instance, studies on chalcone derivatives, which are structurally similar, have shown that halogen substitutions at the 3 and 4 positions of the phenyl ring can enhance MAO-B inhibitory potency. nih.gov
Molecular docking studies on these related inhibitors have provided insights into their interaction with the MAO-B active site. These interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues, which stabilize the inhibitor-enzyme complex and block the enzyme's catalytic function. nih.gov
The table below presents in vitro MAO-B inhibition data for representative enzyme inhibitors related to cinnamic acid.
| Compound Class | Specific Derivative | MAO-B Inhibitory Activity (IC₅₀ / Kᵢ) | Selectivity |
| Dimethoxy-halogenated Chalcone | (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | IC₅₀ = 0.067 µM | MAO-B selective |
| Dimethoxy-halogenated Chalcone | (E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | IC₅₀ = 0.118 µM | MAO-B selective |
| Pyridazinone Derivative | 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide | Kᵢ = 0.022 µM | SI = 206.82 (for MAO-B) |
Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme. SI (Selectivity Index) is the ratio of IC₅₀ or Kᵢ values for MAO-A/MAO-B, with a higher value indicating greater selectivity for MAO-B.
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular structure of (2E)-3-(3,4-dimethylphenyl)acrylic acid, with each technique offering unique insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl protons. The trans-configuration of the double bond is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The spectrum for this compound will show signals for the carboxyl carbon, the carbons of the C=C double bond, the aromatic carbons (both substituted and unsubstituted), and the two methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: The following are predicted values based on established principles. Actual experimental values may vary slightly.
¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | 12.0 - 13.0 | Broad Singlet | - |
| Vinylic H (α to COOH) | 6.3 - 6.5 | Doublet | ~15.8 |
| Vinylic H (β to COOH) | 7.6 - 7.8 | Doublet | ~15.8 |
| Aromatic H | 7.1 - 7.4 | Multiplet | - |
¹³C NMR (Carbon)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 170 - 173 |
| Vinylic C (α to COOH) | 118 - 121 |
| Vinylic C (β to COOH) | 145 - 148 |
| Aromatic C (substituted) | 130 - 142 |
| Aromatic C (unsubstituted) | 126 - 131 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most prominent features include a very broad O-H stretching band for the carboxylic acid group, a strong and sharp C=O (carbonyl) stretching band, and the C=C stretching of the alkene. Aromatic C-H and aliphatic C-H stretching vibrations are also observed.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Carbonyl C=O | Stretch | 1680 - 1710 | Strong, Sharp |
| Alkene C=C | Stretch | 1625 - 1645 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₁H₁₂O₂), the molecular weight is approximately 176.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 176. The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 176 | [C₁₁H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 159 | [M - OH]⁺ | Loss of hydroxyl radical |
| 131 | [M - COOH]⁺ | Loss of carboxyl radical |
| 131 | [M - H₂O - CO]⁺ | Loss of water and carbon monoxide |
X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique can provide unambiguous proof of structure, including stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
While crystallographic data for many related cinnamic acid derivatives have been published, specific experimental data for this compound is not widely available in the primary literature. If a suitable single crystal were analyzed, the data would reveal its crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. Such an analysis would likely show that the molecules form hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids.
Chromatographic Techniques for Purity and Identity
Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and confirmation of the identity of a target compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds like this compound. researchgate.net A reversed-phase HPLC method is typically employed for this analysis. nih.gov
In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. sielc.com A typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., 0.1% phosphoric acid or acetic acid) to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. nih.gov
The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard analyzed under the same conditions. Purity is assessed by detecting any impurity peaks in the chromatogram. A photodiode array (PDA) detector is commonly used, monitoring the absorbance at a specific wavelength (typically around 210 nm or the compound's λmax) to quantify the main component and any impurities present. e3s-conferences.orggimitec.com
Advanced Spectroscopic and Chromatographic Coupling
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines gas chromatography for separation with mass spectrometry for detection. This coupling provides high specificity, as the mass spectrometer generates a mass spectrum for each eluting compound, which serves as a molecular fingerprint, allowing for unambiguous identification. chrom-china.com For this compound, GC-MS analysis would typically follow a derivatization step, similar to GC-FID, to ensure good chromatographic performance. researchgate.netnih.gov The mass spectrometer is often operated in electron ionization (EI) mode, which produces a library-searchable fragmentation pattern. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantitative analysis by monitoring specific fragment ions characteristic of the analyte. researchgate.netnih.gov This technique is highly effective for identifying impurities or byproducts in a sample. chrom-china.com
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow rate (e.g., 1.2 mL/min) |
| Oven Program | Initial 60°C (hold 1 min), ramp 10°C/min to 325°C (hold 10 min) nih.gov |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C nih.gov |
| MS Transfer Line Temp | 290 °C nih.gov |
| Scan Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) HPLC-MS is particularly advantageous for the analysis of polar, non-volatile, or thermally labile compounds like this compound, as it typically does not require derivatization. e3s-conferences.org Reversed-phase HPLC is the most common separation mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. e3s-conferences.orgnih.gov
The HPLC system is coupled to a mass spectrometer, commonly via an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules. ESI can be operated in either positive or negative ion mode; for a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred and provides high sensitivity. The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of the accurate mass of the molecule, further confirming its elemental composition. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., ZORBAX SB-AQ, 250 mm × 4.6 mm, 5 µm) e3s-conferences.org |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Column Temperature | 40 °C nih.gov |
| Ion Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Detection Mode | Full Scan for identification; Tandem MS (MS/MS) for structural confirmation and quantification |
Quantitative Analytical Techniques in Research
In modern chemical manufacturing and research, there is a growing demand for real-time process analysis to ensure product quality, optimize yield, and enhance safety. chimia.chresearchgate.net Fourier-Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a key Process Analytical Technology (PAT) for in-line monitoring of chemical reactions. chimia.chwissentek.com Unlike conventional analytical methods like GC and HPLC, which require time-consuming offline sample analysis, FT-NIR provides instantaneous, non-destructive measurements directly within the reaction vessel. chimia.choptikinstruments.si
For a process involving this compound, such as its synthesis or its use in a polymerization reaction, an FT-NIR probe can be inserted directly into the reactor. optikinstruments.siuni-bayreuth.de The probe transmits near-infrared light through the reaction mixture, and the resulting spectrum contains quantitative information about the chemical composition. chimia.ch By tracking specific absorption bands related to the reactants, intermediates, and the this compound product, the reaction's progress can be monitored in real time.
To extract quantitative data from the complex NIR spectra, a multivariate calibration model (e.g., Partial Least Squares regression) must be developed. chimia.ch This involves collecting FT-NIR spectra at various stages of the reaction and correlating them with reference values obtained from a primary analytical method like HPLC or GC. chimia.ch Once calibrated, the FT-NIR system can provide continuous data on component concentrations, enabling precise control over reaction parameters to optimize efficiency and minimize batch variance. chimia.chresearchgate.net
| Feature | FT-NIR Spectroscopy | Gas/Liquid Chromatography (GC/LC) |
|---|---|---|
| Analysis Time | Real-time (seconds) chimia.ch | Minutes to hours (offline) |
| Sampling | In-line, non-destructive (via probe) optikinstruments.si | Offline, requires sample extraction and preparation |
| Information Provided | Real-time concentration profiles of multiple components chimia.ch | High-resolution separation and quantification of components |
| Primary Application | Process monitoring and control researchgate.netwissentek.com | Quality control, final product analysis, calibration reference |
| Initial Setup | Requires development of a robust multivariate calibration model chimia.ch | Method development for separation and detection |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry for predicting molecular properties.
DFT calculations are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (2E)-3-(3,4-dimethylphenyl)acrylic acid, these calculations, typically performed using functionals like B3LYP with basis sets such as 6-311G(d,p), predict key structural parameters. The molecule consists of a planar acrylic acid moiety connected to a 3,4-dimethylphenyl group. The (2E)-configuration indicates a trans geometry about the C=C double bond.
The planarity of the conjugated system (phenyl ring, C=C bond, and carboxyl group) is a significant feature, although slight torsional twists are expected to minimize steric hindrance. The dihedral angle between the phenyl ring and the acrylic acid group is a critical parameter influencing the molecule's electronic properties. In similar cinnamic acid derivatives, this angle can vary, affecting the extent of π-conjugation. nih.gov The bond lengths and angles are predicted to be within the typical ranges for such functional groups. For instance, the C=C double bond is expected to be around 1.34 Å, the C=O carbonyl bond approximately 1.23 Å, and the C-O single bond about 1.30 Å. nih.gov
| Parameter | Typical Predicted Value |
|---|---|
| C=C Bond Length | ~1.34 Å |
| C=O Bond Length | ~1.23 Å |
| C-O Bond Length | ~1.30 Å |
| Phenyl-C=C Dihedral Angle | ~15-25° |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily over the electron-rich 3,4-dimethylphenyl ring and the adjacent C=C double bond, reflecting their capacity to donate electrons. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing acrylic acid moiety, particularly the C=C-C=O conjugated system. The electron-donating methyl groups on the phenyl ring would likely increase the HOMO energy level, potentially reducing the HOMO-LUMO gap compared to unsubstituted acrylic acid (ΔE ≈ 5.545 eV), thereby enhancing its reactivity. researchgate.netdergipark.org.trdergipark.org.tr
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. wolfram.comresearchgate.net
For this compound, the MEP map would reveal distinct regions of electrostatic potential.
Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. The most negative potential is expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups in the carboxylic acid moiety.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is anticipated to be located on the acidic hydrogen atom of the hydroxyl group.
Neutral Regions (Green): These areas, such as the hydrocarbon portions of the phenyl ring and methyl groups, have a near-zero potential.
The MEP map provides a clear picture of the molecule's polarity and helps in predicting sites for hydrogen bonding and other non-covalent interactions. mdpi.com
DFT calculations are also a reliable method for predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data, aiding in the assignment of spectral bands to specific molecular motions. For this compound, key predicted vibrational modes would include the C=O stretching of the carboxylic acid, the C=C stretching of the alkene, and the aromatic C-H and C=C stretching vibrations. scirp.org
Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Carboxylic Acid O-H | Stretching | ~3000 (broad) |
| Methyl C-H | Stretching | 2980 - 2850 |
| Carbonyl C=O | Stretching | 1720 - 1680 |
| Alkene C=C | Stretching | 1640 - 1620 |
| Aromatic C=C | Stretching | 1600 - 1450 |
Intermolecular Interactions and Crystal Packing Analysis
Understanding how molecules interact with each other in the solid state is crucial for predicting the physical properties of a material. Hirshfeld surface analysis is a modern computational tool for visualizing and quantifying these intermolecular interactions within a crystal lattice.
Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a procrystal (a sum of spherical atomic electron densities) is dominated by a specific molecule. nih.gov The surface is generated based on the electron density and can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov
For this compound, the carboxylic acid group is expected to form strong O-H···O hydrogen bonds, typically leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. nih.gov
A 2D fingerprint plot is derived from the Hirshfeld surface, summarizing all intermolecular contacts in a single graph. It plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The plot provides a quantitative breakdown of the different types of intermolecular contacts. For a molecule like this, the major contributions to the crystal packing are expected to come from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov
H···H contacts: Typically appear as a large, diffuse region in the middle of the plot, often comprising the largest percentage of the surface area due to the abundance of hydrogen atoms. nih.gov
O···H/H···O contacts: Appear as distinct, sharp spikes in the plot, characteristic of strong, directional hydrogen bonds.
C···H/H···C contacts: Often present as "wings" on the sides of the plot and are indicative of weaker C-H···π interactions between the phenyl rings and adjacent molecules. mdpi.com
| Contact Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | 30 - 45% | Van der Waals forces between hydrogen atoms. |
| O···H / H···O | 20 - 35% | Represents strong O-H···O hydrogen bonding. |
| C···H / H···C | 15 - 25% | Weaker interactions, including C-H···π stacking. |
| C···C | < 5% | Indicates π-π stacking interactions. |
Reduced Density Gradient (RDG) Analysis for Non-Bonded Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. nih.gov This technique is based on the relationship between the electron density (ρ), its first derivative (the reduced density gradient, s), and the second large eigenvalue (λ₂) of the electron density Hessian matrix. researchgate.netmdpi.com By plotting RDG against the electron density multiplied by the sign of λ₂, it is possible to distinguish between different types of non-bonded interactions. researchgate.netscielo.org.mx
The resulting visualization typically uses color-coded isosurfaces to represent these interactions in three-dimensional space:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. researchgate.net
Green surfaces denote weak, attractive van der Waals interactions. mdpi.comresearchgate.net
Red surfaces signify strong, repulsive interactions, such as steric clashes. researchgate.net
While specific RDG analysis for this compound is not extensively detailed in the literature, the technique can be applied to understand its intermolecular and intramolecular forces. Based on the crystal structures of similar cinnamic acid derivatives, it is expected that this compound forms centrosymmetric dimers in the solid state through strong intermolecular O—H···O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.netnih.gov RDG analysis would visualize these as prominent blue isosurfaces between the interacting carboxyl moieties.
Furthermore, weaker C—H···O interactions and π-π stacking between the dimethylphenyl rings of adjacent molecules are also anticipated. nih.gov These would be represented by broad, greenish isosurfaces, indicating the presence of van der Waals forces that contribute to the stability of the crystal packing. mdpi.comresearchgate.net Repulsive steric interactions, for instance, involving the methyl groups, would appear as red discs. researchgate.net
Table 1: Interpretation of Reduced Density Gradient (RDG) Analysis Features
| Isosurface Color | sign(λ₂)ρ Value | Type of Interaction | Implication for this compound |
| Blue | Large and Negative | Strong Attractive (e.g., Hydrogen Bond) | Expected between carboxylic acid groups, forming dimers. |
| Green | Near Zero | Weak Attractive (e.g., van der Waals) | Expected between phenyl rings (π-π stacking) and methyl groups. |
| Red | Large and Positive | Strong Repulsive (e.g., Steric Clash) | May occur in sterically hindered regions of the molecular packing. |
Molecular Modeling and Dynamics Simulations
Molecular Docking for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a receptor, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a molecule and its potential biological target. nih.govnih.gov The process involves generating various conformations (poses) of the ligand within the enzyme's binding pocket and scoring them based on their binding energy, with more negative scores indicating stronger binding affinity. nih.govnih.gov
For this compound, potential enzymatic targets can be inferred from studies on structurally related compounds. Cinnamic and acrylic acid derivatives have shown inhibitory activity against enzymes involved in inflammation and cancer, such as cyclooxygenases (COX), lipoxygenases (LOX), and matrix metalloproteinases (MMPs). sciensage.infonih.govresearchgate.netmdpi.com Docking studies of this compound against an enzyme like COX-2 could reveal key interactions. Such an analysis would likely show the carboxylic acid group forming hydrogen bonds with polar residues in the active site, while the hydrophobic 3,4-dimethylphenyl group would engage in van der Waals or π-π interactions with nonpolar residues. nih.gov
The table below summarizes findings from docking studies of various acrylic acid derivatives, illustrating the type of data and interactions typically observed.
Table 2: Representative Molecular Docking Studies of Acrylic Acid Derivatives with Various Enzymes
| Compound/Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Acrylic acid derivatives | Thymidine Phosphorylase (TP) | Not specified | Active pocket binding | nih.gov |
| Cinnamic acid derivatives | Matrix Metalloproteinase-9 (MMP-9) | < -10 | Catalytic domain residues | nih.gov |
| (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids | Cyclooxygenase-2 (COX-2) | Not specified | Active site binding | researchgate.net |
| Ferulic acid | MCF-7 Receptor (2IOG) | -6.96 | Hydrophobic and polar hydrogen interactions | nih.gov |
| 2-(3-benzoylphenyl) propanoic acid derivatives | COX-1 / COX-2 | Not specified | Similar binding to ibuprofen (B1674241) and SC-558 | nih.gov |
Molecular Dynamics (MD) Simulations for Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-enzyme complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the conformational dynamics and stability of the ligand's binding pose in a simulated physiological environment. nih.govmdpi.com
The stability of the complex is typically evaluated by monitoring two key parameters:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial docked position over the course of the simulation. A low and stable RMSD value (typically below 2-3 Å) suggests that the ligand remains securely bound in its initial pose and the complex is stable. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): This parameter assesses the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values suggest that the residues are stable and may be critical for ligand binding. nih.govnih.gov
For this compound, an MD simulation of its complex with an enzyme like COX-2 would be used to validate the docking results. A simulation run for a period such as 10 to 100 nanoseconds would confirm whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained. nih.govnih.govmdpi.com Stable RMSD and RMSF values would provide strong evidence for a stable and potentially inhibitory interaction. nih.gov
Table 3: Typical Parameters and Findings from MD Simulations of Ligand-Enzyme Complexes
| Ligand Class | Target Enzyme | Simulation Time (ns) | Key Findings | Reference |
| Acrylic acid derivatives | Thymidine Phosphorylase | 50 | Confirmed binding mode stability | nih.gov |
| Cinnamic acid derivatives | Matrix Metalloproteinase-9 | 10 | RMSD values below 2 Å, indicating stable docked poses | nih.gov |
| Ferulic acid | MCF-7 Receptor (2IOG) | Not specified | RMSF value less than 3 Å, indicating strong and stable interaction | nih.gov |
| Sarcorucinine-D | Acetylcholinesterase (AChE) | 100 | Ligand forms a stable complex with active site residues | mdpi.com |
Potential Applications and Future Research Directions
Role as a Synthetic Intermediate and Building Block in Organic Chemistry
(2E)-3-(3,4-dimethylphenyl)acrylic acid serves as a crucial building block in organic synthesis, providing a scaffold for the creation of more complex molecules. Its chemical reactivity is centered around the carboxylic acid group, the alkene double bond, and the aromatic ring, allowing for a variety of chemical transformations.
Reactions at the Carboxylic Acid Group: The carboxylic acid functional group can undergo esterification, amidation, and reduction to an alcohol, providing access to a wide array of derivatives.
Reactions at the Alkene Double Bond: The double bond can be subjected to reactions such as hydrogenation to yield the saturated propanoic acid derivative, or epoxidation followed by ring-opening to introduce vicinal di-functionality. ambeed.com
Reactions on the Aromatic Ring: The 3,4-dimethylphenyl ring can participate in electrophilic aromatic substitution reactions, although the directing effects of the acrylic acid side chain and the existing methyl groups must be considered.
The typical synthesis of this compound and related cinnamic acids involves condensation reactions such as the Perkin or Knoevenagel condensation, which react an aromatic aldehyde (in this case, 3,4-dimethylbenzaldehyde) with a reagent like malonic acid or acetic anhydride (B1165640). mdpi.com
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Reduction (Alkene) | H₂, Pd/C | 3-(3,4-dimethylphenyl)propanoic acid |
| Perkin Reaction | 3,4-dimethylbenzaldehyde (B1206508), Acetic Anhydride, Sodium Acetate | This compound |
Development of Functional Materials and Advanced Polymer Systems
The acrylic acid backbone of this compound makes it a candidate for the development of novel polymers and functional materials. Acrylic acid and its derivatives are fundamental monomers in the polymer industry, used in applications ranging from superabsorbent polymers to coatings and adhesives. researchgate.netfishersci.com
Research into functionalized polymers derived from cinnamic acid analogues suggests potential applications in areas such as:
Specialty Polymers: Homopolymers or copolymers of this compound could exhibit unique thermal or mechanical properties due to the bulky, substituted aromatic ring.
Functional Coatings: Cinnamic acid derivatives are known for their UV-absorbing properties, suggesting potential use in protective coatings and cosmetic formulations. chemimpex.com
Metal-Organic Frameworks (MOFs): Acrylic acid has been used to functionalize MOFs for applications like selective metal ion adsorption. researchgate.net Derivatives like this compound could be explored to create MOFs with tailored pore sizes and functionalities for separation and catalysis.
Future research could focus on the polymerization of this specific monomer and the characterization of the resulting polymer's properties, as well as its incorporation into more complex material systems.
Precursors for Pharmaceutically Relevant Scaffolds and Heterocyclic Compounds
The cinnamic acid scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.netjocpr.com Consequently, this compound is a valuable precursor for synthesizing molecules with potential therapeutic applications.
Its structure can be modified to create libraries of compounds for screening against various biological targets. The versatility of the acrylic acid moiety allows for its use in the synthesis of diverse heterocyclic compounds, which are core components of many pharmaceuticals. plu.mxresearchgate.net For instance, β-aroyl acrylic acids, structurally related to cinnamic acids, are known to react with various nucleophiles to form important heterocyclic systems like pyridazinones. plu.mx
Derivatives of cinnamic acid have been investigated for a multitude of pharmacological activities, including:
Antioxidant nih.gov
Anti-inflammatory nih.gov
Antimicrobial researchgate.net
Anticancer researchgate.net
The 3,4-dimethyl substitution pattern on the phenyl ring of this specific compound could influence its lipophilicity and binding interactions with biological targets, potentially leading to novel drug candidates with unique activity profiles.
Computational Design and Optimization of Novel Derivatives for Targeted Properties
Computational chemistry provides powerful tools for the rational design and optimization of molecules before their synthesis, saving significant time and resources. Methods like Density Functional Theory (DFT) and molecular docking are widely applied to cinnamic acid derivatives to predict their properties and biological activities. scielo.brnih.gov
DFT Studies: DFT calculations can be used to understand the electronic structure, reactivity, and spectral properties of this compound and its potential derivatives. researchgate.netresearchgate.net This information can guide the synthesis of compounds with desired electronic characteristics. For example, DFT can predict parameters like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and stability. nih.gov
Molecular Docking: In drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to the active sites of specific proteins or enzymes. researchgate.netscielo.br By systematically modifying the structure in silico (e.g., by adding different functional groups to the aromatic ring or modifying the carboxylic acid) and evaluating the docking scores, researchers can prioritize the synthesis of compounds most likely to exhibit high binding affinity and biological activity.
Future research will likely involve extensive in silico screening of virtual libraries based on the this compound scaffold to identify promising candidates for various applications, from pharmaceuticals to materials science.
Table 2: Application of Computational Methods to Cinnamic Acid Derivatives
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, molecular orbitals, reactivity descriptors. nih.gov |
| Molecular Docking | Drug design and discovery | Binding affinity, interaction modes with biological targets. researchgate.netscielo.br |
| Time-Dependent DFT (TD-DFT) | Spectroscopic analysis | UV-Vis absorption spectra, electronic transitions. researchgate.net |
Exploration of Green Chemistry Pathways for Sustainable Production
The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. Research into the sustainable production of acrylic acid and its derivatives is an active area. nih.gov
Key strategies for the green synthesis of compounds like this compound include:
Use of Renewable Feedstocks: One innovative approach involves the synthesis of acrylic acid from biomass-derived platform chemicals like furfural, utilizing environmentally benign reactions such as photooxygenation and aerobic oxidation. nih.gov
Catalytic Methods: Employing efficient catalysts can reduce energy consumption and waste generation. For example, organoselenium compounds have been studied as catalysts for the oxidation of acrolein to acrylic acid using hydrogen peroxide, a green oxidant. maastrichtuniversity.nl
Enzymatic Synthesis: Biocatalysis, using enzymes like Novozym 435, offers a mild and highly selective method for synthesizing cinnamic acid esters, minimizing byproducts and operating under environmentally friendly conditions. jocpr.com
Safer Solvents: The use of water or other environmentally benign solvents in reactions like the Knoevenagel condensation is a key aspect of green synthesis. nih.gov
Future efforts will focus on adapting these green methodologies to the specific synthesis of this compound, aiming for processes that are both economically viable and environmentally sustainable.
Q & A
Basic Research Questions
Q. How can (2E)-3-(3,4-dimethylphenyl)acrylic acid be synthesized with high stereochemical purity?
- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 3,4-dimethylbenzaldehyde and malonic acid under acidic or basic catalysis. To ensure stereochemical purity (E/Z isomer control), reaction conditions such as temperature (e.g., 60–80°C) and catalyst type (e.g., piperidine or pyridine) must be optimized. Monitoring by thin-layer chromatography (TLC) and purification via recrystallization or column chromatography can isolate the desired (E)-isomer .
Q. What spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the E-configuration via coupling constants ( Hz for α,β-unsaturated protons) and aromatic substitution patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1680–1700 cm (C=O stretch) and ~1620 cm (C=C stretch) validate the acrylic acid moiety .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and quantifies impurities .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., nitrogen) to minimize oxidation. Stability under standard laboratory conditions (room temperature, dry) should be validated via accelerated degradation studies (40°C/75% relative humidity) monitored by HPLC .
Advanced Research Questions
Q. How can data contradictions in degradation kinetics of this compound be resolved?
- Methodological Answer : Combine HPLC for quantifying parent compound loss with LC-MS to identify degradation products (e.g., oxidized carboxylic acids or ketones). Kinetic modeling (zero-order vs. first-order) under varying pH and temperature conditions clarifies degradation pathways. Cross-validate findings using H NMR to track proton environment changes .
Q. How does the 3,4-dimethylphenyl substitution pattern influence molecular interactions in docking studies?
- Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) with analogs lacking methyl groups. Analyze binding affinities to target proteins (e.g., enzymes or receptors) and visualize hydrophobic interactions using PyMOL. Methyl groups at the 3,4-positions enhance steric bulk and π-π stacking, potentially altering binding kinetics .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These reveal nucleophilic/electrophilic sites, guiding derivatization strategies for enhanced bioactivity .
Q. How should temporal effects on bioactivity be experimentally assessed for this compound?
- Methodological Answer : Design longitudinal in vitro assays (e.g., cell viability or enzyme inhibition) with periodic sampling over 72+ hours. Include controls for compound stability (e.g., pre-degraded samples) and use LC-MS to correlate bioactivity changes with degradation product profiles .
Q. How can SHELXL refine the crystal structure of this compound from X-ray data?
- Methodological Answer : After data collection (Mo-Kα radiation, 120 K), use SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters for non-H atoms and apply Hirshfeld surface analysis to resolve steric clashes. Validate with R-factor convergence (< 0.05) and CCDC deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
